molecular formula C22H23N5O5 B2517906 N-(3,4-dimethoxyphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide CAS No. 1052614-20-6

N-(3,4-dimethoxyphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide

Cat. No. B2517906
CAS RN: 1052614-20-6
M. Wt: 437.456
InChI Key: GJYGAUGKTYFJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N5O5 and its molecular weight is 437.456. The purity is usually 95%.
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Scientific Research Applications

Anticholinesterase Activity

Triazole derivatives have been synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases like Alzheimer's. Compounds with triazole and acetamide groups have shown moderate to good activities, suggesting potential applications of similar compounds in developing treatments for neurodegenerative disorders (Riaz et al., 2020).

Synthesis of Erythrina Alkaloids

In the synthesis of erythrinane derivatives, which are part of Erythrina alkaloids, compounds featuring dimethoxyphenyl and acetamide functionalities play crucial roles. These derivatives are of interest due to their biological activities, which include neuroprotective effects. The process involves Mn(III)/Cu(II)-mediated oxidative radical cyclization, highlighting the synthetic utility of such structures in complex organic synthesis (Chikaoka et al., 2003).

Antioxidant Properties

Dimethoxyphenol derivatives, closely related to the dimethoxyphenyl group in the query compound, have been explored for their antioxidant capabilities. These compounds, when modified, can exhibit higher antioxidant capacity, suggesting potential for the development of new antioxidant agents. This is particularly relevant in the context of combating oxidative stress-related diseases (Adelakun et al., 2012).

Disease-Modifying Antirheumatic Drug (DMARD) Metabolites

The metabolites of compounds with dimethoxyphenyl and triazole elements have been studied for their anti-inflammatory effects, especially in models of rheumatoid arthritis. This highlights the compound's potential application in the development of new DMARDs with improved efficacy and safety profiles (Baba et al., 1998).

Molecular Docking and Anticancer Activity

The structural features present in N-(3,4-dimethoxyphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide suggest potential for anticancer activity. Similar compounds have been synthesized and subjected to molecular docking studies to evaluate their binding affinity to cancer-related targets, indicating a promising area for cancer therapy research (Sharma et al., 2018).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5/c1-4-13-5-8-15(9-6-13)27-21(29)19-20(22(27)30)26(25-24-19)12-18(28)23-14-7-10-16(31-2)17(11-14)32-3/h5-11,19-20H,4,12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYGAUGKTYFJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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